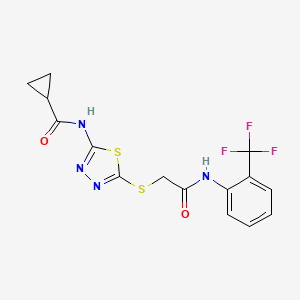

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

CAS No.: 392296-91-2

Cat. No.: VC5064218

Molecular Formula: C15H13F3N4O2S2

Molecular Weight: 402.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392296-91-2 |

|---|---|

| Molecular Formula | C15H13F3N4O2S2 |

| Molecular Weight | 402.41 |

| IUPAC Name | N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |

| Standard InChI | InChI=1S/C15H13F3N4O2S2/c16-15(17,18)9-3-1-2-4-10(9)19-11(23)7-25-14-22-21-13(26-14)20-12(24)8-5-6-8/h1-4,8H,5-7H2,(H,19,23)(H,20,21,24) |

| Standard InChI Key | MCTJJUDPGNCHKL-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Introduction

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of a trifluoromethyl group enhances the lipophilicity and bioactivity of the compound, making it a subject of interest in medicinal chemistry.

Synthesis Methods

The synthesis of N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can be achieved through several methods, including one-pot cascade reactions. These reactions allow for the simultaneous formation of multiple bonds and functional groups, making them efficient for synthesizing complex molecules.

Biological Activities and Potential Applications

Thiadiazole derivatives, including this compound, are explored for their potential as pharmacological agents due to their ability to interact with various biological targets. While the specific mechanism of action for N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is not fully elucidated, compounds with similar scaffolds have shown significant biological activities, including anticancer properties.

Analytical Techniques for Characterization

For the characterization and purity assessment of this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used. These methods provide detailed structural information and help in assessing the purity levels, which are crucial for research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume